Naldemedine

Overview

Description

Naldemedine is a peripherally acting μ-opioid receptor antagonist (PAMORA) approved for treating opioid-induced constipation (OIC) in adults with chronic non-cancer pain. It selectively inhibits opioid receptors in the gastrointestinal tract without reversing central analgesic effects, making it a targeted therapy for OIC . This compound’s efficacy and safety have been validated across multiple Phase 3 trials (COMPOSE-1, -2, -3), demonstrating significant improvements in spontaneous bowel movements (SBMs) and patient-reported outcomes compared to placebo .

Preparation Methods

Naldemedine is synthesized through a series of chemical reactions starting from naltrexone. The synthetic route involves the protection of naltrexone with a benzyl group, followed by ethoxycarbonyl protection, hydrolysis, coupling, and deprotection . The industrial production method aims to produce high-purity this compound with high yield, often involving recrystallization without the need for column chromatography .

Chemical Reactions Analysis

Naldemedine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzyl groups for protection and ethoxycarbonyl for hydrolysis . The major products formed from these reactions are high-purity this compound and its derivatives .

Scientific Research Applications

Opioid-Induced Constipation in Cancer Patients

Naldemedine has been extensively studied for its effectiveness in treating OIC in patients with cancer. The COMPOSE-4 trial demonstrated that once-daily oral this compound (0.2 mg) significantly increased the frequency of spontaneous bowel movements compared to placebo (71% vs. 34%, P < 0.0001) over two weeks . Furthermore, secondary endpoints indicated improvements in bowel function and quality of life measures, affirming this compound's role in managing OIC in this vulnerable population .

Chronic Non-Cancer Pain Management

In patients undergoing chronic opioid therapy for non-cancer pain, this compound has shown significant efficacy. The COMPOSE II study reported that 47.6% of patients on this compound experienced an increase in spontaneous bowel movements from baseline over 12 weeks compared to 34.6% on placebo . This finding highlights this compound's utility beyond cancer-related applications, addressing a common side effect of long-term opioid use.

Safety and Tolerability

This compound has been generally well-tolerated across various studies, with gastrointestinal disorders being the most common side effects. Notably, abdominal pain and diarrhea were reported more frequently among patients receiving this compound than those on placebo, but these adverse effects were manageable and did not lead to significant discontinuation rates .

Summary of Clinical Trials

| Study Name | Patient Population | Dosage | Primary Endpoint Results | |

|---|---|---|---|---|

| COMPOSE-4 | Cancer patients with OIC | 0.2 mg daily | 71% responders vs. 34% placebo (P < 0.0001) | Effective for OIC in cancer patients |

| COMPOSE II | Chronic non-cancer pain patients | 0.2 mg daily | 47.6% responders vs. 34.6% placebo | Effective for OIC in chronic pain |

| COMPOSE-5 | Extension of COMPOSE-4 | 0.2 mg daily | Continued efficacy and safety over 12 weeks | Sustained benefits over extended use |

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with advanced cancer receiving high-dose opioids experienced significant relief from constipation after initiating this compound therapy, leading to improved overall quality of life.

- Case Study 2 : In a cohort of patients with chronic non-cancer pain on long-term opioid therapy, those treated with this compound reported a marked reduction in constipation-related symptoms and an increase in treatment adherence due to improved bowel function.

Mechanism of Action

Naldemedine works by binding to and antagonizing μ-, δ-, and κ-opioid receptors. By blocking these receptors in the gastrointestinal tract, it inhibits the constipating effects of opioids without interfering with their pain-relieving properties . This selective action is due to its restricted transport across the blood-brain barrier .

Comparison with Similar Compounds

Pharmacological Profiles

Naldemedine distinguishes itself from other PAMORAs through its unique receptor interactions and pharmacokinetics:

| Parameter | This compound | Naloxone | Naloxegol | Methylnaltrexone |

|---|---|---|---|---|

| Receptor Antagonism | Non-competitive μ, δ, κ antagonist | Competitive μ antagonist | Competitive μ antagonist | Competitive μ antagonist |

| Binding Kinetics | Slower association/dissociation | Rapid kinetics | Moderate kinetics | Rapid kinetics |

| BBB Penetration | Minimal (peripheral action) | High (crosses BBB) | Low (PEGylated to reduce BBB) | Minimal (quaternary amine) |

| ED50 for SIT* | 0.03 mg/kg (constipation relief) | Higher doses required | 1–3 mg/kg | 0.15 mg/kg |

| Withdrawal Symptoms | Lower incidence of diarrhea | High risk of withdrawal | Moderate risk | Moderate risk |

*SIT: Small intestinal transit inhibition in preclinical models .

- Non-competitive antagonism: Unlike naloxone and naloxegol, this compound binds irreversibly to μ-opioid receptors, providing prolonged effects .

- Reduced CNS effects : Its structural modification (C-6 carbonyl group) limits blood-brain barrier (BBB) penetration, minimizing central opioid withdrawal .

Clinical Efficacy

2.2.1 Response Rates in OIC

- This compound : In pooled Phase 3 trials, 46.4%–54.3% of patients achieved ≥3 SBMs/week (vs. 30.2%–38.9% with placebo) .

- Naloxegol : Response rates range from 39%–47% (vs. 29%–32% placebo) in Phase 3 studies, with efficacy diminishing at higher opioid doses .

- Methylnaltrexone : Subcutaneous administration yields 34%–48% response rates but requires invasive delivery .

2.2.2 Onset of Action

- This compound reduced median time to first SBM to 16.1–18.3 hours (vs. 44.9–47.5 hours for placebo) .

- Naloxegol and methylnaltrexone show similar rapid onset but require higher doses for sustained effects .

Special Populations

- Cancer patients : Pooled data show 73.5% SBM response vs. 35.5% placebo, without affecting analgesia .

- Pediatric use: Limited evidence, but early studies report efficacy with dose-dependent diarrhea risks .

Key Differentiators

Biological Activity

Naldemedine is a novel medication primarily used to treat opioid-induced constipation (OIC) in patients with chronic pain, particularly those undergoing cancer treatment. It is classified as a peripherally acting mu-opioid receptor antagonist (PAMORA), which works by blocking the effects of opioids on the gut without affecting their analgesic effects in the central nervous system. This article delves into the biological activity of this compound, summarizing key research findings and clinical studies that highlight its efficacy and safety.

This compound selectively antagonizes mu-opioid receptors in the gastrointestinal tract, counteracting the constipating effects of opioids. Unlike traditional laxatives, this compound does not interfere with opioid analgesia, making it a suitable option for patients who require ongoing opioid therapy.

Key Studies and Findings

-

COMPOSE Trials : The COMPOSE series of clinical trials (COMPOSE-1, COMPOSE-2, and COMPOSE-3) evaluated the efficacy of this compound in patients with OIC. These studies demonstrated significant improvements in bowel movement frequency and quality of life compared to placebo.

- Study Design : Randomized, double-blind, placebo-controlled trials.

- Primary Endpoint : Proportion of spontaneous bowel movement (SBM) responders.

- Results :

-

Quality of Life Assessments : The Patient Assessment of Constipation Symptoms (PAC-SYM) and Patient Assessment of Constipation Quality of Life (PAC-QOL) scores indicated that this compound treatment significantly improved patient-reported outcomes.

Study PAC-SYM Improvement PAC-QOL Improvement COMPOSE-1 p<0.005 p<0.005 COMPOSE-2 p<0.0001 p<0.0001 COMPOSE-3 Sustained improvement over 52 weeks Sustained improvement over 52 weeks - Case Studies : A retrospective observational study highlighted that this compound effectively improved bowel function in patients with cancer-related OIC who were unresponsive to standard laxative treatments .

Safety Profile

This compound has been generally well-tolerated in clinical trials. Common side effects include abdominal pain, diarrhea, and nausea, but these are typically mild and transient.

Adverse Events Summary

| Adverse Event | Incidence (%) |

|---|---|

| Abdominal Pain | 10-15 |

| Diarrhea | 5-10 |

| Nausea | 5 |

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of naldemedine in antagonizing opioid receptors, and how does it differ from other peripherally acting μ-opioid receptor antagonists (PAMORAs)?

this compound is a noncompetitive antagonist of μ-opioid receptors with slower association/dissociation kinetics compared to naloxone and naloxegol, which are competitive antagonists. It also antagonizes δ- and κ-opioid receptors, unlike methylnaltrexone, which primarily targets μ-receptors. This broader receptor profile may enhance its efficacy in reversing opioid-induced constipation (OIC) without central nervous system penetration .

Q. How do pharmacokinetic (PK) parameters of this compound, such as clearance and half-life, influence dosing strategies in diverse patient populations?

this compound has a terminal elimination half-life of 11 hours, a clearance rate of 8.4 L/h, and a volume of distribution of 155 L. Its metabolism primarily involves CYP3A4 (forming northis compound) and UGT1A3 (forming this compound 3-G). Dose adjustments are unnecessary in renal or hepatic impairment (except severe hepatic failure, where data are lacking) due to its balanced urinary (57%) and fecal (35%) excretion .

Q. What validated criteria are used to assess the efficacy of this compound in clinical trials for opioid-induced constipation (OIC)?

Efficacy is typically evaluated using the Rome IV diagnostic criteria for OIC, which include infrequent bowel movements, straining, and incomplete evacuation. Responder analyses in phase 3 trials (COMPOSE-1, -2, -3) measure the proportion of patients achieving ≥3 spontaneous bowel movements (SBMs) per week, with a ≥1 SBM increase from baseline .

Advanced Research Questions

Q. What predictors of this compound effectiveness have been identified in cancer patients with OIC, and how do they inform clinical trial design?

Retrospective studies identified taxane chemotherapy within one month of this compound initiation as a negative predictor due to taxane-induced neuropathy and potential CYP3A4-mediated drug interactions. Concomitant use of laxatives or switching from prior laxatives also influenced efficacy. These findings suggest stratification by chemotherapy type and laxative history in trial designs .

Q. How do population pharmacokinetic (PopPK) models address inter-individual variability in this compound exposure, particularly in OIC patients with comorbidities?

PopPK models incorporate covariates like body surface area, CYP3A4 activity, and renal/hepatic function to explain variability. For example, mild-to-moderate hepatic impairment does not alter this compound exposure, but severe impairment remains unstudied. Such models guide dose optimization in subpopulations, though further validation in cancer patients is needed .

Q. What methodological challenges arise in analyzing contradictory efficacy data between this compound and other PAMORAs across clinical trials?

Discrepancies in outcomes (e.g., defecation latency in ICU patients) may stem from structural differences (this compound’s broader receptor antagonism vs. methylnaltrexone’s μ-specificity) and trial heterogeneity (e.g., opioid type, baseline laxative use). Meta-analyses using random-effects models and subgroup analyses (e.g., cancer vs. non-cancer populations) are critical to resolving contradictions .

Q. How do drug-drug interactions (DDIs) with CYP3A4 inducers/inhibitors impact this compound’s pharmacodynamics, and what monitoring strategies are recommended?

Strong CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure by 40–60%, necessitating monitoring for diarrhea or abdominal pain. Conversely, inducers (e.g., rifampicin) reduce exposure by 30–50%, potentially compromising efficacy. P-gp inhibitors (e.g., ciclosporin) have minimal clinical impact due to this compound’s limited brain penetration .

Q. What statistical approaches are optimal for identifying risk factors associated with this compound-induced adverse events (AEs) in elderly or critically ill populations?

Multivariable Cox proportional hazard regression with time-dependent covariates is effective for analyzing AE timing (e.g., diarrhea onset). In elderly cancer patients, logistic regression models show no correlation between age or BMI and AEs, suggesting AE risk is independent of demographic factors .

Q. Data Contradiction Analysis

Q. Why do some studies report no significant demographic predictors of this compound efficacy, while others highlight taxane chemotherapy as a key factor?

Retrospective single-center studies (e.g., ) may lack power to detect subtle demographic effects, whereas taxane interactions are mechanistically plausible (CYP3A4 competition). Larger multicenter studies with pre-specified stratification by chemotherapy type are needed to reconcile these findings .

Q. How can conflicting results on this compound’s efficacy in critical care settings (e.g., prolonged ICU stay vs. earlier defecation) be interpreted?

While this compound shortened defecation latency (HR: 2.53), its association with prolonged mechanical ventilation (8.7 vs. 5.5 days) may reflect confounding by indication (sicker patients receiving this compound). Propensity score matching or instrumental variable analysis could mitigate bias in observational studies .

Q. Methodological Recommendations

- Experimental Design: Use adaptive trial designs to adjust for covariates like chemotherapy timing and opioid equivalency (e.g., morphine milligram equivalents) .

- Data Analysis: Employ time-to-event models (e.g., Kaplan-Meier) for defecation latency and mixed-effects models for repeated SBMs .

- Safety Monitoring: Track CYP3A4/P-gp inhibitor use and employ AE grading systems (e.g., CTCAE v5.0) for standardized reporting .

Properties

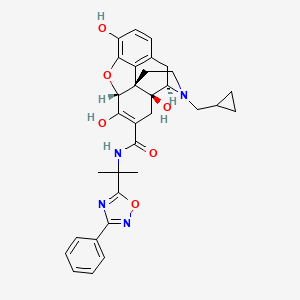

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQACEQYCPKDMV-RZAWKFBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030350 | |

| Record name | Naldemedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Naldemedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |

| Record name | Naldemedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

916072-89-4 | |

| Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naldemedine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naldemedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naldemedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALDEMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.